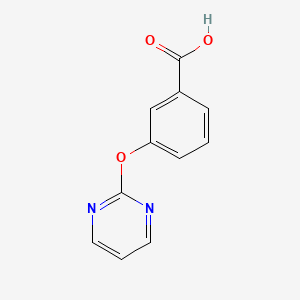

3-(Pyrimidin-2-yloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974234 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-19-2 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(Pyrimidin-2-yloxy)benzoic acid, both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For instance, the protons on the pyrimidine (B1678525) and benzoic acid rings will exhibit distinct signals based on their positions relative to the electron-withdrawing and electron-donating groups.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The synthesis of related compounds, such as bosutinib, has been characterized using both ¹H-NMR and ¹³C-NMR to confirm the structure of intermediates and the final product. mdpi.com Similarly, the structures of various benzopyrano-pyrimidine derivatives have been confirmed using ¹H NMR and ¹³C NMR spectroscopy. mdpi.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrimidine H4, H6 | ~8.6 | ~158.0 |

| Pyrimidine H5 | ~7.1 | ~117.0 |

| Benzoic Acid H2 | ~7.9 | ~132.0 |

| Benzoic Acid H4 | ~7.5 | ~124.0 |

| Benzoic Acid H5 | ~7.3 | ~129.0 |

| Benzoic Acid H6 | ~7.7 | ~123.0 |

| Carboxylic Acid OH | ~13.0 | - |

| Carboxylic Acid C=O | - | ~167.0 |

| C-O (Ether) | - | ~164.0 (pyrimidine side), ~151.0 (benzoic acid side) |

| Note: These are predicted values and may vary slightly based on solvent and experimental conditions. |

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid group will be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp C=O stretching band around 1700 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching of the ether linkage would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce signals in the 1600-1450 cm⁻¹ region. These spectral features, when taken together, provide a "fingerprint" for the molecule, confirming the presence of its constituent functional groups. docbrown.info The NIST WebBook provides a reference IR spectrum for benzoic acid, which shows these characteristic peaks. nist.govnist.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Ether | C-O Stretch | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrometer will ionize the molecule and then separate the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺ or [M]⁻) will correspond to the molecular weight of the compound (C₁₁H₈N₂O₃, 216.196 g/mol ). molport.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in predictable ways. Predicted collision cross section values for various adducts of the related compound 3-(pyridin-2-yloxy)benzoic acid have been calculated. uni.lu For the related compound 3-(pyrazin-2-yloxy)benzoic acid, predicted collision cross section values for various adducts are also available. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 217.0608 |

| [M+Na]⁺ | 239.0427 |

| [M-H]⁻ | 215.0462 |

| Note: These are predicted values for the most abundant isotopes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to the presence of conjugated π-systems.

The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the heteroatoms (nitrogen and oxygen). The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. For benzoic acid derivatives, the absorption spectra can be influenced by pH. researchgate.netrsc.org The study of new aromatic imines has utilized UV-Vis spectroscopy to analyze their absorption spectra and the effect of concentration. mdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 200 - 280 |

| n → π | > 280 |

| Note: The exact λ_max values will depend on the solvent and pH. |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

In an HPLC analysis, the compound is passed through a column containing a stationary phase, and its retention time is measured. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities. HPLC is also used to determine the purity of related compounds, such as in the synthesis of bosutinib. mdpi.com

Table 5: Chromatographic Data for this compound

| Technique | Parameter | Typical Value |

| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate |

| HPLC | Purity | >95% (typical for research-grade chemicals) |

| Note: Specific values are highly dependent on the experimental setup. |

Crystallographic Analysis and Solid State Structural Elucidation

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of organic molecules is governed by a complex interplay of intermolecular forces. For pyrimidinyloxybenzoic acids, these interactions are expected to play a pivotal role in defining the crystal packing.

Characterization of Hydrogen Bonding Networks

A primary feature anticipated in the crystal structure of 3-(pyrimidin-2-yloxy)benzoic acid is the formation of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O—H⋯O hydrogen bonds, often leading to the formation of dimeric synthons. nih.gov Furthermore, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to act as hydrogen bond acceptors. In the crystal structure of 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, a notable O—H⋯N hydrogen bond was observed between the carboxylic acid proton and a pyrimidyl nitrogen atom, leading to the formation of ring dimers. researchgate.net This type of interaction is highly probable for this compound as well, contributing significantly to the stability of the crystal lattice.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to optimize molecular geometries, calculate vibrational frequencies, and determine various thermodynamic and electronic properties. semanticscholar.org For 3-(Pyrimidin-2-yloxy)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable (lowest energy) geometric structure. semanticscholar.orgwjarr.com

The optimization process ensures the molecule is at a state of minimum energy, providing accurate bond lengths, bond angles, and dihedral angles. semanticscholar.org Subsequent frequency calculations confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. mdpi.com From these calculations, key thermodynamic properties can be derived, offering insights into the molecule's stability.

| Thermodynamic Parameter | Description | Typical Calculated Value (Illustrative) |

| Zero-point vibrational energy | The energy of the molecule at absolute zero temperature, arising from its vibrational motion. | 150-160 kcal/mol |

| Enthalpy (H) | A measure of the total energy of the system. | Varies with temperature |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It indicates the spontaneity of a reaction. | Varies with temperature and pressure |

| Entropy (S) | A measure of the randomness or disorder of a system. | Varies with temperature |

This table presents illustrative data based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. wjarr.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. wjarr.comresearchgate.net For pyrimidine (B1678525) derivatives, HOMO-LUMO gaps are often calculated to understand their reactivity profiles. wjarr.com

| FMO Parameter | Description | Typical Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate better electron-donating ability. | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate better electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. A smaller gap indicates higher reactivity. wjarr.com | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. | 1.75 to 2.25 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as -(EHOMO + ELUMO) / 2. | 3.5 to 4.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. Calculated as χ² / (2η). | 3.0 to 4.0 eV |

This table presents illustrative data based on DFT calculations for related pyrimidine derivatives. wjarr.com

Analysis of the atomic orbital compositions reveals which parts of the this compound molecule contribute most to these frontier orbitals, highlighting the likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the ether linkage, as well as the nitrogen atoms of the pyrimidine ring. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation.

Neutral Potential (Green): Generally found over the carbon-hydrogen bonds of the aromatic rings.

The MEP map provides a visual guide to the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds, which are crucial for ligand-receptor binding. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. f1000research.com The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting complexes. The score, often expressed as a binding energy (ΔG) in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. f1000research.com

While specific docking studies for this compound are not prominent in the literature, the procedure would involve selecting a relevant protein target. For instance, based on studies of other pyrimidine derivatives, a target like cyclooxygenase (COX) could be chosen. wjarr.com The docking results would reveal the binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of the interactions identified in the docking pose. researchgate.net

| Docking Parameter | Description |

| Binding Affinity / Energy (ΔG) | An estimation of the binding free energy of the ligand to the receptor, typically in kcal/mol. More negative values suggest stronger binding. f1000research.com |

| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. It is calculated from the binding affinity. |

| Intermolecular Interactions | The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces formed between the ligand and the amino acid residues of the receptor's binding site. |

This table describes the key outputs from a molecular docking simulation.

Conformational Landscape Analysis and Energy Minima Identification

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. researchgate.net this compound possesses several rotatable bonds, primarily the C-O bonds of the ether linkage and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. chemscene.com Rotation around these bonds gives rise to a vast number of possible conformations.

Conformational landscape analysis involves systematically exploring these rotational degrees of freedom to identify all stable conformers (energy minima) and the transition states that connect them. The goal is to locate the global energy minimum—the most stable conformation of the molecule. This is crucial because the bioactive conformation, the shape the molecule adopts when binding to its target, is typically a low-energy conformer. Identifying these stable structures is a prerequisite for accurate molecular docking studies. researchgate.net This analysis helps to understand the molecule's flexibility and the energetic cost of adopting the specific conformation required for biological activity.

Derivatives and Analogues of 3 Pyrimidin 2 Yloxy Benzoic Acid

Design and Synthesis of Structurally Modified Pyrimidinyloxybenzoic Acid Compounds

The synthesis of derivatives of 3-(pyrimidin-2-yloxy)benzoic acid is typically achieved through strategic chemical reactions that allow for the introduction of various functional groups onto the core structure. The design of these compounds often aims to probe structure-activity relationships (SAR).

One common synthetic approach involves the nucleophilic aromatic substitution reaction between a substituted 2-halopyrimidine and a substituted 3-hydroxybenzoic acid ester. The ester group can then be hydrolyzed to yield the desired carboxylic acid. This method allows for variability in both the pyrimidine (B1678525) and the benzoic acid portions of the molecule.

For instance, the synthesis of more complex derivatives, such as those with multiple pyrimidinyloxy groups, has been reported. The preparation of 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid involves reacting the appropriate substituted pyrimidine with a dihydroxybenzoic acid derivative. researchgate.net The synthesis of such compounds highlights the modularity of the synthetic routes, where different building blocks can be combined to create a library of analogues.

Further modifications can be made to the synthesized core structure. For example, the carboxylic acid group of the benzoic acid moiety can be converted into amides, esters, or other functional groups to explore their impact on the molecule's properties. Similarly, functional groups on the pyrimidine ring can be introduced or modified post-synthesis of the main scaffold.

The synthesis of related structures, such as boronic acid analogues, has also been explored. For example, 3-(dihydroxyboryl)benzoic acid analogues have been prepared through routes involving pinacol (B44631) boronate esters, which are subsequently deprotected to yield the free boronic acids. nih.gov These synthetic strategies can be adapted to create boronic acid versions of pyrimidinyloxybenzoic acids.

Exploration of Substituent Effects on the Pyrimidine Ring

The electronic properties and reactivity of the pyrimidine ring are significantly influenced by the presence of substituents. wikipedia.org As a π-deficient heterocycle, the pyrimidine ring is generally less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, the placement of activating or deactivating groups can modulate this reactivity.

Electrophilic substitution, when it occurs, is most favorable at the C-5 position, which is the most electron-rich carbon on the pyrimidine ring. wikipedia.org Introducing electron-donating groups (EDGs) at positions 2, 4, or 6 can increase the electron density of the ring, potentially facilitating electrophilic attack. Conversely, electron-withdrawing groups (EWGs) further decrease the ring's electron density, making electrophilic substitution even more difficult.

Nucleophilic aromatic substitution, on the other hand, is generally favored on the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions. The presence of EWGs can further enhance the ring's susceptibility to nucleophilic attack.

Table 1: Predicted Effects of Substituents on the Pyrimidine Ring

| Substituent Position | Substituent Type | Predicted Effect on Electrophilic Substitution at C-5 | Predicted Effect on Nucleophilic Substitution at C-2/C-4/C-6 |

| 4 or 6 | Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increase | Decrease |

| 4 or 6 | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Increase |

| 5 | Electron-Donating Group (e.g., -CH₃) | Increase | Decrease |

| 5 | Electron-Withdrawing Group (e.g., -Br, -Cl) | Decrease | Increase |

Investigation of Substituent Effects on the Benzoic Acid Moiety

The properties of the benzoic acid portion of the molecule are primarily dictated by the nature of the substituents on the phenyl ring, with a significant impact on the acidity (pKa) of the carboxylic acid group.

The acidity of substituted benzoic acids is a well-studied phenomenon. libretexts.orgyoutube.com Electron-withdrawing groups (EWGs) attached to the benzene ring tend to increase the acidity of the carboxylic acid. libretexts.org By pulling electron density away from the carboxyl group, these substituents stabilize the resulting carboxylate anion, thus favoring dissociation of the proton. libretexts.org Conversely, electron-donating groups (EDGs) release electron density into the ring, which destabilizes the carboxylate anion and leads to a decrease in acidity (a higher pKa). libretexts.orglibretexts.org

The position of the substituent relative to the carboxylic acid group is also crucial. The effect is most pronounced for substituents in the para and meta positions. Substituents in the ortho position almost always increase the acidity, regardless of their electronic nature, an observation known as the "ortho-effect." libretexts.org This is thought to be a result of a combination of steric and electronic factors. libretexts.org

Table 2: Influence of p-Substituents on the Acidity of Benzoic Acid

| Substituent (Y) at para-position | pKa | Effect on Acidity Compared to Benzoic Acid (pKa ≈ 4.2) |

| -NO₂ | 3.41 | Increased Acidity |

| -CN | 3.55 | Increased Acidity |

| -CHO | 3.75 | Increased Acidity |

| -Br | 3.96 | Increased Acidity |

| -Cl | 4.00 | Increased Acidity |

| -H | 4.19 | Reference |

| -CH₃ | 4.34 | Decreased Acidity |

| -OCH₃ | 4.46 | Decreased Acidity |

| -OH | 4.48 | Decreased Acidity |

| Data sourced from Chemistry LibreTexts. libretexts.orglibretexts.org |

Comparative Analysis with Positional Isomers and Related Heterocyclic Scaffolds

Positional Isomers: Moving the carboxylic acid group to the ortho (2-) or para (4-) position on the benzene ring would significantly alter the molecule's geometry. For example, an ortho-isomer could exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyrimidine ring, which is not possible in the meta-isomer. This could affect its acidity and conformational flexibility. The crystal structure of a related compound, 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, shows that the pyrimidine rings are oriented at significant dihedral angles to the benzene ring to minimize steric hindrance. researchgate.net This highlights how the substitution pattern dictates the three-dimensional shape of the molecule.

Related Heterocyclic Scaffolds: The pyrimidinyloxybenzoic acid scaffold can be compared to other heterocyclic systems that may have different core structures but exhibit similar functionalities or biological activities. For instance, benzopyrano[2,3-d]pyrimidines represent a fused heterocyclic system that incorporates the pyrimidine ring into a more rigid structure. researchgate.net These compounds have been investigated for a range of biological activities. Another example is the 1-thioxo-2,4-dihydro- Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one scaffold, which, despite being structurally distinct, represents another class of heterocyclic compounds designed to interact with specific biological targets. nih.gov Comparing these different scaffolds helps to understand which structural features are essential for a desired effect and provides inspiration for the design of novel analogues.

By systematically analyzing these variations, researchers can build a comprehensive understanding of the structure-property relationships governing this class of compounds.

Biological Activity and Pharmacological Potential

Herbicidal Activity, including Acetohydroxyacid Synthase (AHAS) Inhibition

Derivatives of 2-(pyrimidin-2-yloxy)benzoic acid (PYB) are recognized as a significant class of herbicides that inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). acs.orgnih.gov This enzyme is crucial as it catalyzes the initial step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. nih.gov The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing the death of the susceptible plant. These herbicides are valued for their high efficacy at low application rates, selectivity between crops and weeds, and low toxicity to animals. nih.gov

The pyrimidinyl-benzoate (PYB) family of herbicides, which includes compounds structurally related to 3-(pyrimidin-2-yloxy)benzoic acid, works by blocking the substrate channel of the AHAS enzyme. nih.gov Structural studies of Arabidopsis thaliana AHAS in complex with PYB herbicides show that the pyrimidinyl group inserts itself deep into the herbicide-binding site, physically preventing the substrate from accessing the active site. nih.gov This binding can also lead to the degradation of the essential cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP). nih.gov

Bispyribac-sodium, a prominent member of the pyrimidinyloxybenzoate class, is a broad-spectrum systemic herbicide used to control grasses, sedges, and broadleaf weeds in various rice cultivation systems. google.comnih.gov Research into bispyribac (B138428) phenolic esters, which are derivatives of 2-(pyrimidin-2-yloxy)benzoic acid, has shown that their herbicidal activity is influenced by both their ability to bind to the AHAS enzyme and their decomposition into the active bispyribac acid. acs.org Certain novel bispyribac phenolic esters have demonstrated potent herbicidal activity against barnyard grass, with some compounds showing effective dosages for 90% fresh weight inhibition at approximately half that of bispyribac-sodium. acs.org The introduction of a photosensitive nitro group into the structure can enhance herbicidal activity by improving affinity for AHAS and accelerating decomposition to the active acid form. acs.org

Herbicidal Activity of Bispyribac Phenolic Esters against Barnyard Grass

| Compound | Effective Dosage for 90% Fresh Weight Inhibition (g a.i./hm²) | Reference |

|---|---|---|

| Ia-19 | 0.55 | acs.org |

| Ic | 0.60 | acs.org |

| Bispyribac-sodium | ~1.1 - 1.2 | acs.org |

| Pyribenzoxim | ~1.1 - 1.2 | acs.org |

Antimicrobial Properties of Pyrimidinyloxy-Containing Molecules

Pyrimidine (B1678525) derivatives represent a promising class of antimicrobial agents, a fact attributed in part to the pyrimidine core being a constituent of nucleic acids, allowing for potential interactions with genetic material and cellular enzymes. researchgate.netthepharmajournal.com Various molecules containing pyrimidine and pyrimidinyloxy structures have been synthesized and evaluated for their activity against a range of pathogens, including multidrug-resistant bacteria.

Studies have shown that certain pyrimidine derivatives exhibit significant antibacterial activity. For instance, some 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, particularly those with strongly electronegative substituents, have demonstrated good antibacterial effects. ptfarm.pl The presence of aromatic residues and electronegative radicals in the pyrimidine ring structure appears to be a significant factor influencing this activity. ptfarm.pl Similarly, novel pleuromutilin (B8085454) derivatives incorporating a 7H-pyrrolo[2,3-d]pyrimidine moiety displayed potent in vitro activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with MIC values ranging from 0.0625 to 4 μg/mL. researchgate.net

Thieno[2,3-d]pyrimidinedione derivatives have also been explored as antibacterial agents. nih.gov Two compounds from this class showed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Benzoic acid and its derivatives are also known for their pharmacological capabilities, including antibacterial and antifungal effects, by disrupting bacterial cell homeostasis. researchgate.net

Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Pleuromutilin-pyrrolo[2,3-d]pyrimidine derivatives | Gram-positive bacteria (MSSA, MRSA, MSSE, MRSE, E. faecium) | 0.0625–4 μg/mL | researchgate.net |

| Thieno[2,3-d]pyrimidinedione derivatives (Compounds 1 and 2) | Gram-positive bacteria (MRSA, VRSA, VISA, VRE, S. pneumoniae) | 2–16 mg/L | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Gram-positive bacteria | Strong activity, similar to linezolid | nih.gov |

| N-alkylated pyridine-based organic salts (Compound 66) | S. aureus, E. coli | 56 ± 0.5% and 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |

Anti-inflammatory Efficacy of Related Pyrimidine Derivatives

Pyrimidine derivatives are well-documented for their significant anti-inflammatory properties. rsc.org Their mechanism of action is often associated with the inhibition of key inflammatory mediators. rsc.orgnih.gov These include cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923) like PGE2, as well as other crucial players in the inflammatory cascade such as nitric oxide (NO), nuclear factor-κB (NF-κB), cytokines, and chemokines. nih.gov

Several pyrimidine-based drugs, such as proquazone (B1679723) and epirizole, are already in clinical use as anti-inflammatory agents. nih.gov Research continues to uncover new pyrimidine derivatives with potent anti-inflammatory effects. For example, in vitro studies on certain pyrimidine derivatives revealed high selectivity towards inhibiting COX-2 over COX-1, a desirable trait that can reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov These selective compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model, indicating additional antioxidant properties that can contribute to their anti-inflammatory profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the anti-inflammatory activity of pyrimidine derivatives, aiding in the design of new and more potent compounds. scirp.org Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have identified potent inhibitors of lipoxygenase (LOX), another enzyme involved in the inflammatory pathway. mdpi.com For instance, derivatives 2a and 2f were found to be the most potent LOX inhibitors in their series, with IC50 values of 42 μM and 47.5 μM, respectively. mdpi.comnih.gov

Evaluation of Anticancer and Antiproliferative Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, largely because it is a fundamental component of DNA and RNA. thepharmajournal.comijrpr.com This structural similarity allows pyrimidine derivatives to interfere with various cellular processes in cancer cells, leading to antiproliferative and cytotoxic effects. Numerous pyrimidine analogues have been investigated and have shown a wide range of potent anticancer activities. ijrpr.com

Pyrido[2,3-d]pyrimidine derivatives, for example, have been a focus of such research. mdpi.com These compounds have been evaluated for their cytotoxicity against various human cancer cell lines. In one study, tested compounds showed strong cytotoxicity against the A549 lung cancer cell line at a concentration of 100 μM, with one derivative (2d) showing the strongest effect at 50 μM. mdpi.comnih.gov The interaction of these derivatives with glutathione (B108866) is also considered an indicator of potential anticancer activity. mdpi.com

Other studies have highlighted the potential of pyrimidine derivatives to induce apoptosis (programmed cell death) in cancer cells and to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov For instance, certain pyrido[2,3-d]pyrimidine derivatives were found to be potent cytotoxic agents that induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by modulating key proteins like Bax, Bcl2, and p53, and by inhibiting CDK4/6. nih.gov Pyrimidodiazepines have also shown significant antitumor activity, with some compounds exhibiting potent growth inhibitory activity against leukemia, colon cancer, and melanoma cell lines. nih.gov

Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 μM | mdpi.comnih.gov |

| Pyrido[2,3-d]pyrimidine derivative 6b | PC-3 (Prostate) | Induces apoptosis, inhibits CDK4/6 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative 8d | MCF-7 (Breast) | Induces apoptosis, inhibits CDK4/6 | nih.gov |

| Pyrimidodiazepine 16a | K-562 (Leukemia) | GI₅₀ of 0.622 μM | nih.gov |

Ligand Binding Studies: PPAR gamma Interaction

Information specifically detailing the interaction of this compound with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is not available in the provided search results. However, the broader class of pyrimidine derivatives has been investigated for interactions with various receptors. The structural features of this compound, which include a benzoic acid moiety and aromatic systems, are common in ligands for nuclear receptors like PPARs. Further molecular docking and ligand binding studies would be necessary to determine if this specific compound or its close analogs can act as ligands for PPARγ.

Modulation of Enzymatic Activities and Receptor Interactions

The pyrimidine heterocycle is a versatile scaffold that allows its derivatives to interact with a wide array of enzymes and receptors, leading to the modulation of their biological activity.

One of the most prominent examples is the inhibition of acetohydroxyacid synthase (AHAS) by pyrimidinyl-benzoate herbicides, as detailed in the herbicidal activity section. nih.gov This interaction involves the compound blocking the active site channel, preventing substrate binding and leading to enzyme inactivation. nih.gov

In the context of anti-inflammatory action, pyrimidine derivatives function as inhibitors of cyclooxygenase (COX) enzymes, with some showing high selectivity for COX-2. nih.govmdpi.com They have also been shown to inhibit lipoxygenase (LOX). mdpi.com

As anticancer agents, pyrimidine derivatives have been found to inhibit crucial enzymes like cyclin-dependent kinases (CDKs), which control cell cycle progression. nih.gov Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of CDK4/6. nih.gov

Beyond these, related structures have shown antagonist activity at other receptors. For instance, a study on trisubstituted pyridines, which share structural motifs with pyrimidine derivatives, led to the development of a potent LTB4 receptor antagonist. nih.gov The leukotriene B4 (LTB4) receptor is involved in inflammatory responses, and its antagonists can block LTB4-induced calcium mobilization and degranulation in immune cells. nih.gov The structural configuration featuring a benzoic acid linked to a heterocyclic ring is key to these interactions. nih.gov

Molecular Mechanisms of Action and Structure Activity Relationships

Elucidation of Ligand Binding Modes to Biological Targets

The pyrimidine (B1678525) ring , with its two nitrogen atoms, can act as a hydrogen bond acceptor. This is a common interaction motif observed in many enzyme inhibitors and receptor ligands. The ether linkage introduces a degree of conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket. The benzoic acid group is a key feature, capable of forming strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine. The carboxylate group can also act as a hydrogen bond acceptor. Furthermore, the aromatic rings of both the pyrimidine and benzene (B151609) moieties can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a protein's active site.

Computational docking simulations, a common tool in drug discovery, could provide valuable insights into the plausible binding modes of 3-(Pyrimidin-2-yloxy)benzoic acid with various biological targets. These simulations would model the interactions between the ligand and the protein's active site, predicting the most favorable binding orientation and energy.

Identification of Specific Molecular Targets and Signaling Pathways

While specific molecular targets for this compound have not been definitively identified in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. Derivatives of pyrimidine are known to target a diverse range of proteins and modulate various signaling pathways.

Given the structural similarities to known inhibitors, potential molecular targets for this compound and its derivatives could include:

Kinases: A vast number of kinase inhibitors incorporate the pyrimidine core. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation.

G-protein coupled receptors (GPCRs): As key players in cellular communication, GPCRs are prominent drug targets. The aromatic and hydrogen-bonding features of the compound could facilitate binding to these receptors.

Enzymes involved in metabolic pathways: The benzoic acid moiety is a common feature in molecules that interact with metabolic enzymes.

The specific signaling pathways that could be modulated would be contingent on the identified molecular target. For instance, if the compound were to inhibit a specific kinase, it could interfere with downstream signaling cascades such as the MAPK or PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies featuring this compound were found, the principles of this methodology are highly relevant for predicting its potential bioactivity and guiding the design of more potent analogs.

A typical QSAR study on a series of pyrimidine derivatives would involve the following steps:

Data Set Compilation: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric descriptors: Pertaining to the size and shape of the molecule.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of new, untested compounds, including this compound. Furthermore, the model can provide insights into which structural features are most important for activity, thereby guiding the chemical synthesis of optimized derivatives with enhanced potency and selectivity.

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR analysis of this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Bioactivity |

| Electronic | Partial charge on pyrimidine nitrogens | Hydrogen bonding potential |

| Dipole Moment | Overall polarity and interaction with polar environments | |

| Steric | Molecular Volume | Fit within a binding pocket |

| Surface Area | Interaction surface with the target | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions |

| Topological | Number of Rotatable Bonds | Conformational flexibility |

By systematically modifying the substituents on the pyrimidine and benzoic acid rings and applying QSAR principles, it would be theoretically possible to design novel analogs of this compound with tailored biological activities.

Degradation Pathways and Environmental Fate Studies

Photochemical Degradation under Various Environmental Conditions

Photochemical degradation, or photolysis, is a critical pathway for the transformation of chemical compounds in sunlit surface waters and on soil surfaces. While specific photolysis studies on 3-(pyrimidin-2-yloxy)benzoic acid are not extensively documented, the photochemical behavior of compounds containing a pyrimidine (B1678525) ring and an ether linkage offers strong predictive power.

Research on barbiturates, which feature a pyrimidine ring, indicates that UV irradiation can induce ring opening, leading to the formation of isocyanate intermediates nih.gov. This suggests a potential vulnerability of the pyrimidine moiety in this compound to cleavage under sunlight. Further studies on pyrimidine N-oxides have shown that the excited singlet state, induced by light, typically leads to isomerizations and rearrangements wur.nl.

A key structural feature of this compound is the ether linkage between the pyrimidine and benzoic acid rings. Studies on analogous compounds, such as the pesticide pyriproxyfen (B1678527) which contains a pyridyloxy ether linkage, show that degradation can proceed through the oxidative cleavage of this bond piat.org.nz. The aqueous photolysis of pyriproxyfen is relatively rapid, with an average half-life of about 5 days under simulated sunlight conditions piat.org.nz. This suggests that the ether bond in this compound is also a likely point of photolytic attack. The process likely involves the generation of reactive oxygen species, such as hydroxyl radicals, which are known to initiate the oxidation of aromatic structures mdpi.com.

Based on these related studies, the photochemical degradation of this compound in an aquatic environment likely proceeds through two primary pathways:

Cleavage of the Ether Linkage: This would separate the molecule into pyrimidine- and benzoic acid-based derivatives.

Pyrimidine Ring Alteration: This could involve rearrangement or cleavage of the heterocyclic ring itself nih.govwur.nl.

Biodegradation Pathways and Identification of Metabolites

Biodegradation in soil and water is a crucial process determining the persistence and potential impact of organic compounds. The biodegradation of this compound can be inferred from studies on more complex herbicides that contain this structural backbone.

A key study on the herbicide ZJ0273 (propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate) identified 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (a dimethoxy- derivative of the title compound, referred to as M3 in the study) as a major metabolite in aerobic soils nih.gov. The formation of this metabolite occurs after initial hydrolysis and cleavage of a C-N bond in the parent molecule. This indicates that the pyrimidinyloxybenzoic acid structure is a stable intermediate in the degradation of larger herbicides.

The subsequent degradation of this core structure involves further transformation. The study identified 4,6-dimethoxypyrimidin-2-ol (M4) as the next metabolite, indicating that the ether linkage is cleaved, separating the pyrimidine and benzoic acid rings nih.gov. This cleavage is a critical step, as it breaks the molecule into smaller, more readily degradable components, which are eventually mineralized to carbon dioxide nih.gov. The degradation of 3-phenoxy benzoic acid, a close structural analogue where a phenyl ring replaces the pyrimidine ring, also proceeds through similar cleavage of the ether bond, highlighting this as a common biological degradation strategy nih.gov.

Two primary degradation pathways for the larger herbicide ZJ0273 were proposed, both of which converge to form the pyrimidinyloxybenzoic acid metabolite (M3), underscoring its centrality in the degradation cascade nih.gov.

| Metabolite ID | Compound Name | Role in Pathway |

|---|---|---|

| M1 | 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid | Initial hydrolysis product |

| M2 | 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzamido)benzoic acid | Intermediate from carbonylation of M1 |

| M3 | 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | Key intermediate formed from cleavage of M1 or M2 |

| M4 | 4,6-dimethoxypyrimidin-2-ol | Formed from cleavage of the ether bond in M3 |

Environmental Persistence and Transformation Dynamics

The persistence of a compound in the environment is a function of its degradation rate and mobility. Herbicides of the pyrimidinyl oxybenzoic acid class are generally considered to be moderately persistent and mobile epa.gov.

Studies on pyriminobac-methyl, a pyrimidine benzoic acid ester herbicide, found that its degradation in soil follows first-order kinetics, with half-lives ranging from 37 to 66 days copernicus.org. The research indicated that abiotic degradation was the predominant process. This suggests that this compound likely has a similar persistence profile, being subject to gradual breakdown over a period of weeks to months.

The mobility of these compounds, and thus their potential to leach into groundwater, is influenced by soil properties. Key factors include soil organic matter content, cation exchange capacity, and clay content, with higher levels of these components generally leading to increased adsorption and lower mobility copernicus.org. However, related compounds have been classified as moderately mobile, with the potential to move into surface and groundwater depending on soil conditions epa.govherts.ac.uk.

The transformation dynamics can be observed in the soil metabolism study of ZJ0273. After a 100-day incubation period in aerobic soil, the key metabolite 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M3) was the most abundant of the identified intermediates, constituting 14.5% to 20.9% of the initially applied radiolabeled carbon nih.gov. This highlights its relative stability in the soil environment compared to its precursor molecules. The subsequent degradation product, 4,6-dimethoxypyrimidin-2-ol (M4), was present at lower concentrations (3.7% to 6.7%), indicating it is more readily transformed or mineralized nih.gov.

| Parameter | Finding | Source Compound | Reference |

|---|---|---|---|

| Degradation Half-Life in Soil | 37 to 66 days | Pyriminobac-methyl | copernicus.org |

| Mobility Classification | Moderately mobile | Bispyribac-sodium | epa.gov |

| Metabolite M3 Concentration (100 days) | 14.5 - 20.9% of applied 14C | ZJ0273 | nih.gov |

| Metabolite M4 Concentration (100 days) | 3.7 - 6.7% of applied 14C | ZJ0273 | nih.gov |

| Aqueous Photolysis Half-Life | ~5 days (average) | Pyriproxyfen (analogue) | piat.org.nz |

Applications in Chemical Synthesis and Medicinal Chemistry Development

Role as Versatile Synthetic Intermediates in Organic Synthesis

The pyrimidine (B1678525) nucleus is a fundamental component in the synthesis of numerous heterocyclic compounds. As a derivative, 3-(Pyrimidin-2-yloxy)benzoic acid can be used in condensation reactions to create fused heterocyclic systems. For instance, derivatives of pyrimidine can react with various reagents to form bicyclic and tricyclic compounds, which are often explored for their biological activities. The synthesis of benzopyrano-pyrimidine derivatives, for example, can be achieved through the condensation of salicylaldehydes, malononitrile, and secondary amines, showcasing the utility of pyrimidine scaffolds in creating diverse chemical libraries.

Contributions to the Discovery and Development of Pharmaceutical Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs. ed.ac.uknih.gov Its ability to mimic the purine (B94841) bases found in DNA and RNA allows pyrimidine-based molecules to interact with a variety of biological targets, including enzymes and receptors. nih.gov Consequently, derivatives of this compound have been investigated for their potential as therapeutic agents.

A significant area of application for pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy. ed.ac.ukdrugbank.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. ed.ac.uk Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the pyrimidine structure is an effective mimic for the adenine (B156593) ring of ATP. ed.ac.ukgoogle.com

One notable example that highlights the potential of the this compound scaffold is the compound 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID . This molecule, a derivative of the parent compound, has been documented in drug discovery databases and belongs to the class of benzanilides. The development of such derivatives underscores the utility of the pyrimidinyloxy benzoic acid core in generating novel drug candidates. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have also shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov

| Compound Name | Therapeutic Area |

| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID | Drug Discovery |

| Thieno[2,3-d]pyrimidine derivatives nih.gov | Anticancer, Anti-inflammatory, Antimicrobial |

| Pyrrolo[2,3-d]pyrimidine derivatives nih.gov | Anticancer, Anti-inflammatory, Antibacterial |

| Pyrazolo[3,4-d]pyrimidine derivatives google.com | Anticancer (Kinase Inhibitors) |

Relevance in Agrochemical Innovation and Design

In addition to its applications in medicine, the pyrimidinyloxybenzoate scaffold is of significant interest in the field of agrochemicals, particularly in the development of herbicides. A class of herbicides known as pyrimidinylthiobenzoates and their oxygen analogues, pyrimidinyloxybenzoates, have been developed for weed control in various crops.

These herbicides often act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is not present in animals, making it an ideal target for selective herbicides.

A prominent example of a herbicide from this class is Bispyribac-sodium . Chemically, bispyribac (B138428) is 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, and its sodium salt is used as a broad-spectrum, post-emergent herbicide. It is effective in controlling a variety of grasses, sedges, and broadleaf weeds in rice cultivation. Research in this area continues with the synthesis and evaluation of new derivatives, such as bispyribac phenolic esters, to improve efficacy and understand structure-activity relationships. The core structure of 2-(pyrimidin-2-yloxy)benzoic acid is fundamental to this class of herbicides.

| Compound Name | Application |

| Bispyribac-sodium | Herbicide |

| Pyrimidinylthiobenzoate Herbicides | Herbicide |

| 2-(pyrimidin-2-yloxy)benzoic acid (PYB) class ed.ac.uk | Herbicide |

Future Research Directions and Emerging Opportunities

Synthesis of Novel 3-(Pyrimidin-2-yloxy)benzoic Acid Derivatives with Enhanced Bioactivity

The core structure of this compound is ripe for chemical modification to enhance its biological activity and specificity. Future synthetic efforts will likely concentrate on strategic derivatization of both the pyrimidine (B1678525) and the benzoic acid rings. Inspired by research on related heterocyclic compounds, medicinal chemists can explore a variety of substitutions to probe structure-activity relationships (SAR).

For instance, modifications on the pyrimidine ring could include the introduction of small alkyl groups, halogens, or amino groups at the 4, 5, or 6-positions. These changes can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for target engagement. Similarly, the benzoic acid portion can be functionalized with different substituents, such as hydroxyl, nitro, or additional alkyl groups, to modulate properties like solubility, lipophilicity, and metabolic stability.

A key research goal is to create libraries of these novel derivatives for high-throughput screening against various biological targets. This approach, which has been successful for scaffolds like pyrido[2,3-d]pyrimidines, can accelerate the discovery of lead compounds with potent and selective bioactivity. benthamdirect.comresearchgate.net

Table 1: Potential Novel Derivatives of this compound and Their Target Bioactivities

| Derivative Structure (Modification on Parent Compound) | Rationale for Synthesis | Potential Enhanced Bioactivity |

|---|---|---|

| Introduction of a 4-amino group on the pyrimidine ring | Enhance hydrogen bonding capacity and potential for kinase inhibition. | Anticancer, Anti-inflammatory |

| Addition of a 5-fluoro substituent to the pyrimidine ring | Modulate pKa and improve metabolic stability. | Enzyme Inhibition |

| Substitution with a 4-hydroxyl group on the benzoic acid ring | Increase solubility and introduce new interaction points. | Improved Pharmacokinetics |

| Esterification of the carboxylic acid group | Create prodrugs for improved cell permeability. | Enhanced Bioavailability |

Advanced Computational Studies for Rational Design and Mechanism Prediction

To move beyond traditional trial-and-error synthesis, advanced computational chemistry will be indispensable. Molecular modeling techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations can provide profound insights into how this compound derivatives interact with biological targets at the atomic level.

Rational drug design can be significantly accelerated by using computational docking to predict the binding affinity and orientation of newly designed derivatives within the active site of a target protein. This has been effectively used to identify potent PIM-1 kinase inhibitors and P2Y14R antagonists from different heterocyclic scaffolds. benthamdirect.combenthamdirect.com For this compound, these studies can guide chemists to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Furthermore, MD simulations can be employed to understand the dynamic behavior of the ligand-receptor complex, revealing the stability of binding and the key interactions that are maintained over time. This information is crucial for predicting the mechanism of action and for designing derivatives with optimized residence time on their biological targets.

Exploration of New Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be determined, the structural motifs present in the molecule suggest a range of potential therapeutic applications. The pyrimidine core is a well-known pharmacophore found in numerous FDA-approved drugs, particularly in oncology.

Future research should focus on screening derivatives of this compound against a diverse panel of biological targets implicated in various diseases. Based on the activities of structurally related compounds, promising targets could include:

Kinases: Enzymes like PIM-1 kinase, which are often overexpressed in cancers, are potential targets. benthamdirect.com

G-protein coupled receptors (GPCRs): The P2Y14 receptor, involved in inflammatory diseases like acute lung injury, is a validated target for benzoic acid derivatives. benthamdirect.comrsc.org

Bacterial Enzymes: Penicillin-binding proteins (PBPs) and D,D-carboxypeptidases are essential for bacterial cell wall synthesis and could be targeted for the development of new antibiotics. researchgate.net

Viral Enzymes: The SARS-CoV-2 nsp14 methyltransferase is an example of a viral enzyme inhibited by adenosine-benzoic acid conjugates, suggesting potential antiviral applications. nih.gov

This exploration could uncover entirely new therapeutic uses for this class of compounds, expanding their potential beyond a single disease area.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Biological Target | Therapeutic Area | Rationale based on Related Scaffolds |

|---|---|---|

| PIM-1 Kinase | Oncology (e.g., Breast Cancer) | Pyrido[2,3-d]pyrimidine (B1209978) derivatives show potent inhibition. benthamdirect.com |

| P2Y14 Receptor (P2Y14R) | Inflammatory Diseases (e.g., ALI) | 3-Sulfonamido benzoic acid derivatives are potent antagonists. benthamdirect.com |

| D,D-Carboxypeptidases | Infectious Diseases (Antibacterial) | 3-(Dihydroxyboryl)benzoic acids act as inhibitors. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Oncology, Infectious Diseases | A common target for pyrido[2,3-d]pyrimidine derivatives. researchgate.net |

Development of Sustainable Synthetic Methodologies

As the chemical industry moves towards more environmentally responsible practices, the development of sustainable or "green" synthetic routes for producing this compound and its derivatives is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. benthamdirect.comnih.gov

Key areas for research in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. researchgate.net

Catalyst-Free Reactions: Designing synthetic pathways that proceed efficiently without the need for metal-based or harsh chemical catalysts is a primary goal of green chemistry. mdpi.comthieme-connect.de

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. brazilianjournals.com.br

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the final product, are highly atom-economical and efficient. Developing an MCR for the this compound scaffold would be a significant advancement. acs.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing, making them a sustainable choice for large-scale production.

By integrating these green chemistry principles, the synthesis of this important class of compounds can become more efficient, cost-effective, and environmentally friendly. researchgate.net

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(Pyrimidin-2-yloxy)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Step 1 : Coupling a pyrimidin-2-ol derivative with a benzoic acid precursor (e.g., 3-hydroxybenzoic acid) via nucleophilic aromatic substitution. Chloropyrimidine derivatives (e.g., 2-chloropyrimidine) are often used as electrophilic partners .

- Step 2 : Optimize reaction conditions by screening catalysts (e.g., CuI for Ullmann coupling), solvents (DMF, DMSO), and bases (K₂CO₃, Cs₂CO₃). Elevated temperatures (80–120°C) may enhance reactivity.

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Reference : Structural analogs like 3-[(2-Chloro-4-pyrimidinyl)oxy]benzoic acid (CAS 1086379-66-9) provide insights into substitution patterns and purification strategies .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.

- LC-MS : High-resolution LC-MS (e.g., Q-TOF) verifies molecular ion ([M+H]⁺) and purity. For example, a molecular ion at m/z 251.06 corresponds to C₁₁H₈N₂O₃ .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. SHELX software is widely used for structure refinement .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).

Advanced Questions

Q. How can discrepancies between theoretical and experimental NMR chemical shifts in pyrimidinyl-substituted benzoic acid derivatives be resolved?

- Methodological Answer :

- Step 1 : Rule out tautomerism (common in pyrimidines) by comparing experimental shifts with DFT-calculated shifts (e.g., Gaussian or ORCA software).

- Step 2 : Assess solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent protonation states.

- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC correlations can confirm connectivity between the pyrimidinyl and benzoic acid moieties.

- Key Reference : Systematic review methodologies (e.g., PRISMA guidelines) help contextualize data discrepancies by cross-referencing literature .

Q. What strategies are effective for optimizing crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer :

- Step 1 : Screen solvents (e.g., methanol, acetonitrile) using vapor diffusion or slow evaporation. Polar solvents often enhance crystal lattice stability.

- Step 2 : Add co-solvents (e.g., DMF/water) or additives (e.g., ionic liquids) to modulate solubility.

- Step 3 : Use SHELXL for structure refinement. High-resolution data (>1.0 Å) reduces residual electron density errors .

- Key Reference : Physical properties (e.g., boiling point 482.5°C ) guide solvent selection to avoid decomposition.

Q. How does the electronic nature of the pyrimidinyloxy substituent influence the acidity of the benzoic acid moiety?

- Methodological Answer :

- Mechanism : The electron-withdrawing pyrimidinyloxy group stabilizes the deprotonated carboxylate via resonance and inductive effects, lowering pKa.

- Experimental Validation : Measure pKa via potentiometric titration (aqueous buffer) or UV-Vis spectroscopy (pH-dependent absorbance shifts).

- Data Comparison : Compare with meta-substituted benzoic acids (e.g., 3-nitrobenzoic acid, pKa ~3.5) to quantify electronic effects.

Data-Driven Analysis

Q. How can in silico modeling predict metabolic pathways of this compound?

- Methodological Answer :

- Step 1 : Use docking software (AutoDock, Schrödinger) to simulate interactions with CYP450 enzymes (e.g., CYP3A4).

- Step 2 : Predict metabolites (e.g., hydroxylation at pyrimidine C4/C5 positions) using tools like Meteor or ADMET Predictor.

- Step 3 : Validate predictions with in vitro assays (e.g., human liver microsomes) and LC-MS analysis .

- Key Reference : Systematic biomonitoring frameworks (e.g., urinary 3-PBA analysis ) offer methodological parallels for metabolite identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.